Quinconazole vs. Prochloraz: Differential Inherent Fungitoxicity Across Phytopathogenic Species
In a direct head-to-head comparison across multiple phytopathogenic fungi, quinconazole displayed an inverted selectivity profile relative to the imidazole DMI prochloraz. With the exception of Ustilago maydis—which was more sensitive to quinconazole—all fungi tested (including multiple Penicillium species) were more sensitive to prochloraz . This species-dependent reversal of relative potency is a hallmark of the quinconazole pharmacophore and is not shared by other triazoles tested under the same conditions.
| Evidence Dimension | Comparative intrinsic fungitoxicity (rank-order sensitivity) |
|---|---|
| Target Compound Data | Quinconazole: superior activity only against Ustilago maydis; lower potency than prochloraz against all other species tested |
| Comparator Or Baseline | Prochloraz (imidazole DMI): superior activity against most species except U. maydis |
| Quantified Difference | Complete species-rank inversion; precise EC50/MIC values available in full-text tables of Kapteyn et al. 1992 |
| Conditions | In vitro radial growth assays on defined agar media with selected phytopathogenic fungi (Penicillium digitatum, P. italicum, Ustilago maydis, Rhizoctonia solani, and others) |
Why This Matters
This species-rank inversion data enables users to select quinconazole specifically as a positive control or tool compound for U. maydis studies, where generic triazoles cannot substitute without loss of relevant activity.
- [1] Kapteyn, J. C., Pillmoor, J. B., & de Waard, M. A. (1992). Biochemical mechanisms involved in selective fungitoxicity of two sterol 14α-demethylation inhibitors, prochloraz and quinconazole: accumulation and metabolism studies. Pesticide Science, 36(2), 85-93. View Source
